![molecular formula C20H24ClN3O B5668623 (3S*,4R*)-N-(2-chlorophenyl)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B5668623.png)
(3S*,4R*)-N-(2-chlorophenyl)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidine-1-carboxamide
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Overview
Description
This compound belongs to a class of organic molecules known for their complex synthesis and broad spectrum of chemical and physical properties. It incorporates elements such as chlorophenyl and dimethylamino groups, suggesting potential applications in pharmaceuticals and materials science. While direct studies on this compound are not readily available, insights can be garnered from related research on compounds with similar functional groups and structural motifs.
Synthesis Analysis
Synthesis of complex molecules like "(3S*,4R*)-N-(2-chlorophenyl)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidine-1-carboxamide" often involves multi-step reactions, starting from simpler precursors. Techniques such as nucleophilic substitution, amidation, and ring-closure reactions are common. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides showcases similar strategies involving chlorination and esterification followed by treatment with amines (Pan Qing-cai, 2011).
properties
IUPAC Name |
(3S,4R)-N-(2-chlorophenyl)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-14-8-10-15(11-9-14)16-12-24(13-19(16)23(2)3)20(25)22-18-7-5-4-6-17(18)21/h4-11,16,19H,12-13H2,1-3H3,(H,22,25)/t16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBMNFIZTDFWES-QFBILLFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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